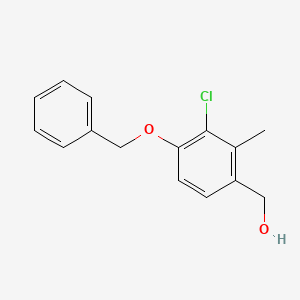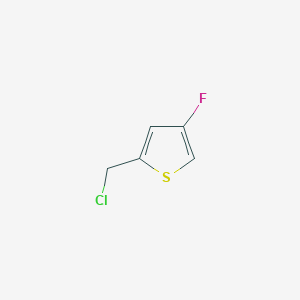
magnesium;2-phenoxyacetate;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;2-phenoxyacetate;dihydrate is a chemical compound that consists of magnesium ions coordinated with 2-phenoxyacetate ligands and water molecules. This compound is known for its solubility in water and its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;2-phenoxyacetate;dihydrate can be synthesized through the reaction of magnesium hydroxide or magnesium carbonate with phenoxyacetic acid in an aqueous medium. The reaction typically involves dissolving magnesium hydroxide or magnesium carbonate in water, followed by the addition of phenoxyacetic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps such as purification and crystallization to obtain the desired product with high purity. The use of automated reactors and controlled reaction conditions ensures consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;2-phenoxyacetate;dihydrate undergoes various chemical reactions, including:
Oxidation: The phenoxyacetate ligand can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The phenoxyacetate ligand can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxyacetate ligand may result in the formation of phenoxyacetic acid derivatives, while substitution reactions can yield a wide range of substituted phenoxyacetate compounds .
Aplicaciones Científicas De Investigación
Magnesium;2-phenoxyacetate;dihydrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of magnesium deficiency.
Industry: Utilized in the production of polyvinyl chloride and other industrial processes .
Mecanismo De Acción
The mechanism of action of magnesium;2-phenoxyacetate;dihydrate involves the coordination of magnesium ions with the phenoxyacetate ligands. This coordination can influence various biochemical pathways and molecular targets, including enzyme activities and ion transport processes. The compound’s effects are mediated through its interactions with cellular components and its ability to modulate biochemical reactions .
Comparación Con Compuestos Similares
Magnesium;2-phenoxyacetate;dihydrate can be compared with other magnesium complexes and phenoxyacetate derivatives. Similar compounds include:
Magnesium acetate: Another magnesium complex with acetate ligands.
Phenoxyacetic acid: The parent compound of the phenoxyacetate ligand.
Magnesium sulfate: A commonly used magnesium compound with different ligands .
Uniqueness
This compound is unique due to its specific coordination chemistry and the presence of phenoxyacetate ligands. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C16H18MgO8 |
|---|---|
Peso molecular |
362.61 g/mol |
Nombre IUPAC |
magnesium;2-phenoxyacetate;dihydrate |
InChI |
InChI=1S/2C8H8O3.Mg.2H2O/c2*9-8(10)6-11-7-4-2-1-3-5-7;;;/h2*1-5H,6H2,(H,9,10);;2*1H2/q;;+2;;/p-2 |
Clave InChI |
AEXFUWLZNYAQKL-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)[O-].C1=CC=C(C=C1)OCC(=O)[O-].O.O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


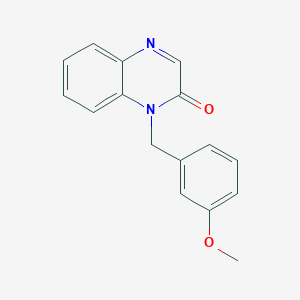

![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]acetamide](/img/structure/B14025681.png)
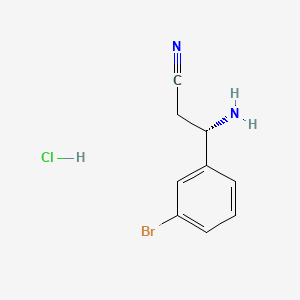

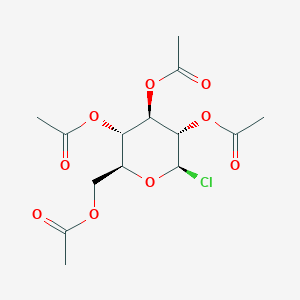
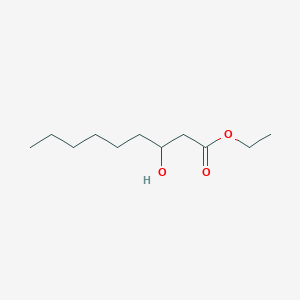
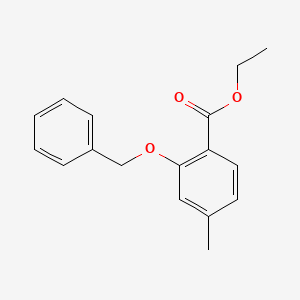
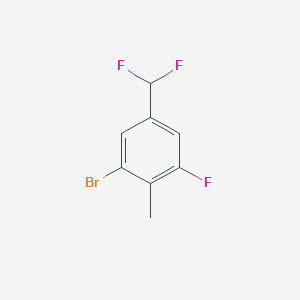
![2,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B14025734.png)
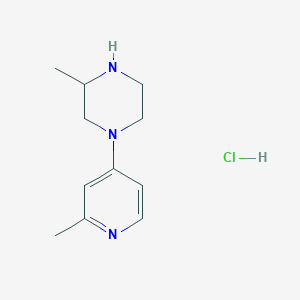
![Silane, [methoxy(phenylthio)methyl]trimethyl-](/img/structure/B14025743.png)
